molecular formula C12H11BrO4 B8790601 Methyl 2-(4-bromobenzoyl)-3-oxobutanoate

Methyl 2-(4-bromobenzoyl)-3-oxobutanoate

Cat. No.: B8790601
M. Wt: 299.12 g/mol
InChI Key: DDAGPKPTZSVHAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromobenzoyl)-3-oxobutanoate is a brominated β-ketoester compound that serves as a versatile chemical building block and key intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both a bromobenzoyl moiety and a reactive β-ketoester group, makes it a valuable precursor for the design and synthesis of more complex, biologically active molecules. Researchers utilize this compound in the development of potential therapeutic agents, including kinase inhibitors, which are a significant focus in oncology drug discovery for targeting various cancer types and leukemias . The 4-bromophenyl group can function as a handle for further cross-coupling reactions, such as Suzuki reactions, allowing for structural diversification. Meanwhile, the β-ketoester functionality is a known synthon for constructing nitrogen-containing heterocycles like pyrazoles and quinolines, which are common scaffolds in pharmaceuticals . As such, this compound holds specific value for researchers working in early-stage drug discovery. Its applications are strictly confined to laboratory research. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

methyl 2-(4-bromobenzoyl)-3-oxobutanoate

InChI

InChI=1S/C12H11BrO4/c1-7(14)10(12(16)17-2)11(15)8-3-5-9(13)6-4-8/h3-6,10H,1-2H3

InChI Key

DDAGPKPTZSVHAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate typically involves the esterification of p-bromobenzoyl chloride with methyl acetoacetate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-bromobenzoyl)-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(4-bromobenzoyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can alter the enzyme’s activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(4-bromobenzoyl)-3-oxobutanoate with structurally related β-keto esters, focusing on substituent effects, ester groups, spectral properties, and synthetic yields.

Substituent Effects on Reactivity and Properties

4-Bromobenzoyl vs. 4-Fluorobenzyl (): Methyl 2-(4-fluorobenzyl)-3-oxobutanoate (CAS: 122255-02-1) replaces the bromobenzoyl group with a fluorobenzyl substituent. However, the absence of a carbonyl group adjacent to the aromatic ring in the fluorobenzyl derivative likely diminishes keto-enol tautomerism compared to the bromobenzoyl analog .

Sulfonamido vs. Benzoyl Groups (): Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate () features a sulfonamido group, which introduces hydrogen-bonding capability and increased polarity. This results in a distinct keto-enol equilibrium (3:7 ratio in ethyl ester) compared to benzoyl derivatives. In contrast, Methyl 2-benzoylamino-3-oxobutanoate () includes an amide linkage, which stabilizes the keto form due to resonance effects, reducing enol content .

Ester Group Variations

Methyl vs. Ethyl vs. Tert-Butyl Esters: Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate (73% yield, oily liquid) and tert-butyl analogs (47% yield, solid) demonstrate that larger ester groups (e.g., tert-butyl) reduce synthetic yields due to steric hindrance but enhance crystallinity.

Spectral and Structural Features

Keto-Enol Tautomerism: Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate exhibits a 3:7 keto-enol ratio, whereas the tert-butyl derivative shows a 4:6 ratio (). The bromobenzoyl group in the target compound may further stabilize the enol form via conjugation with the aromatic ring, increasing enol content compared to sulfonamido or benzyl analogs .

NMR and IR Data: Compounds like tert-butyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate () show distinct ¹H NMR signals for keto (δ ~2.3 ppm, CH3) and enol (δ ~5.5 ppm, enolic proton) forms. IR spectra of similar β-keto esters (e.g., compound 9a in ) reveal strong carbonyl stretches (~1730 cm⁻¹), which would shift slightly depending on substituent electronegativity .

Data Table: Key Properties of Structural Analogs

Compound Name Substituent Ester Group Yield (%) Physical State Keto-Enol Ratio References
Ethyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate 4-Me-SO₂NH Ethyl 73 Oil 3:7
Tert-butyl 2-(4-methylphenylsulfonamido)-3-oxobutanoate 4-Me-SO₂NH Tert-butyl 47 Solid 4:6
Methyl 2-(4-fluorobenzyl)-3-oxobutanoate 4-F-benzyl Methyl N/R Oil N/R
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino Methyl N/R N/R Predominantly keto

N/R: Not reported in the evidence.

Q & A

Basic: What are the optimized synthetic routes for preparing Methyl 2-(4-bromobenzoyl)-3-oxobutanoate?

Methodological Answer:
The compound can be synthesized via bromination of methyl 3-oxobutanoate derivatives. A common approach involves reacting methyl 3-oxobutanoate with 4-bromobenzoyl chloride under nucleophilic acyl substitution conditions. Alternatively, bromination of pre-formed benzoyl derivatives using bromine (Br₂) in acetic acid (as solvent) has been reported for analogous compounds, yielding brominated intermediates . Key parameters include:

  • Temperature control : 0–5°C to minimize side reactions.
  • Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) for isolating the product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester group (δ ~3.7 ppm in ¹H NMR; δ ~52 ppm in ¹³C NMR) and the 4-bromobenzoyl aromatic protons (δ ~7.6–7.8 ppm). The β-ketoester moiety (C=O) appears at δ ~170–175 ppm in ¹³C NMR .
  • FTIR : Strong stretches at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm the functional groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298.3 (C₁₁H₁₀BrO₃⁺) validates the molecular formula .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the brominated aromatic ring.
  • Temperature : –20°C in a desiccator to avoid hydrolysis of the ester group.
  • Moisture Control : Use molecular sieves in storage containers to suppress keto-enol tautomerization .

Advanced: What reaction mechanisms explain the regioselectivity of electrophilic substitutions involving this compound?

Methodological Answer:
The 4-bromobenzoyl group acts as a meta-directing substituent due to its electron-withdrawing nature. In electrophilic aromatic substitution (e.g., nitration), the β-ketoester moiety stabilizes transition states via resonance, directing incoming electrophiles to the para position relative to the existing bromine. Computational studies (DFT) suggest that steric hindrance from the methyl ester further influences regioselectivity .

Advanced: How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

Methodological Answer:
Contradictions often arise from:

  • Impurities in starting materials : Validate purity via HPLC before use.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylations but may promote side reactions. Switch to dichloromethane for better control .
  • Workup protocols : Acidic quenching (e.g., dilute HCl) improves isolation of the β-ketoester by protonating enolate intermediates .

Advanced: What role does this compound play in synthesizing macrocyclic complexes or bioactive molecules?

Methodological Answer:
The β-ketoester group serves as a chelating agent in metal coordination (e.g., Cu²⁺ or Fe³⁺), enabling the synthesis of macrocycles. For example, it participates in Claisen condensations to form cyclic diketones, which are precursors to antimicrobial agents . In drug discovery, the 4-bromobenzoyl moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

Advanced: How can low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) be addressed?

Methodological Answer:

  • Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C for Suzuki couplings.
  • Protecting Groups : Temporarily protect the β-ketoester as its enol ether to prevent deprotonation during catalysis .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes, minimizing decomposition .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of brominated vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate before disposal.
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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